An In-depth Technical Guide to 6-(Tritylthio)hexanoic Acid
An In-depth Technical Guide to 6-(Tritylthio)hexanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(Tritylthio)hexanoic acid is a versatile bifunctional linker molecule widely employed in bioconjugation, drug delivery, and materials science. Its unique architecture, featuring a sterically hindered and readily cleavable trityl-protected thiol at one terminus and a reactive carboxylic acid at the other, allows for the sequential and controlled linkage of diverse molecular entities. This guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, with a focus on detailed experimental protocols and data presentation for the scientific community.
Chemical and Physical Properties
6-(Tritylthio)hexanoic acid is a white to off-white solid at room temperature.[1] Its stability is enhanced by the bulky trityl group, which protects the thiol from oxidation and other unwanted side reactions. Key physicochemical properties are summarized in the table below. It is important to note that some of these values are predicted and should be considered as estimates.
| Property | Value | Source |
| Molecular Formula | C₂₅H₂₆O₂S | [1][2][3][4] |
| Molecular Weight | 390.54 g/mol | [1][2][3][4] |
| CAS Number | 80441-55-0 | [1][2][3][4] |
| Appearance | White to off-white solid | [1] |
| Boiling Point (Predicted) | 536.7 ± 38.0 °C | [5] |
| Density (Predicted) | 1.147 ± 0.06 g/cm³ | [5] |
| Purity | ≥ 95% | [2] |
| Storage Conditions | Room temperature, protected from light, under inert gas | [2][5] |
| Solubility | Soluble in organic solvents such as ethanol, DMSO, and dimethylformamide.[6] |
Synthesis and Purification
The synthesis of 6-(Tritylthio)hexanoic acid is typically achieved through the reaction of 6-mercaptohexanoic acid with trityl chloride in the presence of a base. The bulky trityl group selectively protects the thiol functionality.
General Experimental Protocol: Synthesis of 6-(Tritylthio)hexanoic acid
This protocol is a general procedure adapted from standard methods for the S-tritylation of thiols.
Materials:
-
6-mercaptohexanoic acid
-
Trityl chloride
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (B128534) (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Silica (B1680970) gel for column chromatography
-
Hexane
-
Ethyl acetate (B1210297)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-mercaptohexanoic acid (1 equivalent) in anhydrous DCM.
-
Add triethylamine or DIPEA (1.1 equivalents) to the solution and stir for 10 minutes at room temperature.
-
In a separate flask, dissolve trityl chloride (1.05 equivalents) in anhydrous DCM.
-
Slowly add the trityl chloride solution to the 6-mercaptohexanoic acid solution dropwise over 30 minutes with vigorous stirring.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with a saturated aqueous solution of ammonium (B1175870) chloride, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield 6-(Tritylthio)hexanoic acid as a white to off-white solid.
Key Reactions and Applications
The utility of 6-(Tritylthio)hexanoic acid lies in its two distinct reactive handles, which can be addressed sequentially.
Amide Bond Formation via the Carboxylic Acid
The terminal carboxylic acid can be activated and coupled with primary amines to form stable amide bonds. This is a cornerstone of its use in bioconjugation, for example, in labeling proteins or modifying amine-functionalized surfaces.
Materials:
-
6-(Tritylthio)hexanoic acid
-
Amine-containing molecule (e.g., a protein, peptide, or amine-functionalized nanoparticle)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Dissolve 6-(Tritylthio)hexanoic acid (1.5 equivalents) in anhydrous DMF or DMSO.
-
Add EDC (1.5 equivalents) and NHS (1.6 equivalents) to the solution and stir at room temperature for 1 hour to activate the carboxylic acid, forming an NHS ester.
-
Dissolve the amine-containing molecule (1 equivalent) in PBS (pH 7.4).
-
Add the activated 6-(Tritylthio)hexanoic acid solution to the amine solution and react for 2-4 hours at room temperature or overnight at 4°C.
-
Purify the resulting conjugate using an appropriate method, such as dialysis, size-exclusion chromatography, or precipitation, to remove unreacted reagents.
Deprotection of the Thiol Group
The trityl protecting group can be efficiently removed under acidic conditions to liberate the free thiol. This thiol can then participate in various reactions, such as Michael additions to maleimides or the formation of disulfide bonds.
Materials:
-
6-(Tritylthio)hexanoic acid conjugate
-
Trifluoroacetic acid (TFA)
-
Triethylsilane (TES) or Triisopropylsilane (TIPS) as a scavenger
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the 6-(Tritylthio)hexanoic acid conjugate in DCM.
-
Add TES or TIPS (5-10 equivalents) to the solution.
-
Add TFA (5-10 equivalents) dropwise to the solution at 0°C.
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC or LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure. The resulting free thiol is often used immediately in the next step due to its susceptibility to oxidation.
Visualizing the Workflow: Conjugation and Deprotection
The following diagram illustrates the general workflow for utilizing 6-(Tritylthio)hexanoic acid to link to a biomolecule and subsequently expose a reactive thiol group.
Caption: Workflow for bioconjugation using 6-(Tritylthio)hexanoic acid.
Conclusion
6-(Tritylthio)hexanoic acid is a valuable tool for researchers in chemistry, biology, and materials science. Its bifunctional nature allows for a modular and controlled approach to the synthesis of complex conjugates. The robust protection of the thiol group and the well-established chemistry of the carboxylic acid moiety make it a reliable linker for a wide array of applications, from the development of antibody-drug conjugates to the functionalization of surfaces and nanoparticles. The detailed protocols provided in this guide serve as a starting point for the successful implementation of this versatile molecule in various research and development endeavors.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 6-(Tritylthio)hexanoic acid | 80441-55-0 [sigmaaldrich.com]
- 3. 6-(Tritylthio)hexanoic acid | 80441-55-0 | FT55769 [biosynth.com]
- 4. 6-(Tritylthio)hexanoic acid, 80441-55-0 | BroadPharm [broadpharm.com]
- 5. 6-(Tritylthio)hexanoic acid [myskinrecipes.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
